tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the diamino, chloropyrazine, and methylthio groups, makes it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate typically involves multi-step organic reactions. One common method includes the protection of amino groups using tert-butyl carbamate (Boc) protection. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate undergoes various chemical reactions, including:
Substitution: The chloropyrazine group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: H2O2, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the chloropyrazine group results in various substituted pyrazines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications and derivatizations .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The diamino and chloropyrazine groups can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for creating high-performance polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate involves its interaction with specific molecular targets. The diamino groups can form hydrogen bonds with biological macromolecules, while the chloropyrazine group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amino groups.
tert-Butyl (2-aminophenyl)carbamate: Another compound with a tert-butyl carbamate group, used in similar synthetic applications.
Uniqueness
tert-Butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H17ClN6O3S |
---|---|
Molekulargewicht |
360.82 g/mol |
IUPAC-Name |
tert-butyl N-[[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]-methylsulfanylmethylidene]carbamate |
InChI |
InChI=1S/C12H17ClN6O3S/c1-12(2,3)22-11(21)19-10(23-4)18-9(20)5-7(14)17-8(15)6(13)16-5/h1-4H3,(H4,14,15,17)(H,18,19,20,21) |
InChI-Schlüssel |
DLXHZADAGINOQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N=C(NC(=O)C1=C(N=C(C(=N1)Cl)N)N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.